molecular formula C11H16F6N2O4 B2734961 1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) CAS No. 2225141-20-6

1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)

Cat. No.: B2734961
CAS No.: 2225141-20-6
M. Wt: 354.249
InChI Key: NSQNTGJAUUPVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a useful research compound. Its molecular formula is C11H16F6N2O4 and its molecular weight is 354.249. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Chemical Structures

Conformationally constrained bis(glycines) such as trans derivatives of cyclopropane have been prepared using stereoselective synthesis, employing (S)-4-Benzyl-2-oxazolidinone as a chiral auxiliary and trisyl azide as the electrophilic source of amine nitrogen. This method facilitated the creation of four stereogenic centers, demonstrating the potential of cyclopropane derivatives in complex molecule synthesis and the exploration of their structural and functional properties (Neset, Hope, & Undheim, 1997).

Applications in Synthesizing Energetic Compounds

The trifluoroacetyl group has been used to protect secondary amine and hydroxyl groups under nitrolysis/nitration conditions, showcasing its utility in the synthesis of energetic molecules. This methodology underlines the significance of trifluoroacetate derivatives in generating compounds with potential applications in the fields of propellants, explosives, and pyrotechnics (Bellamy, Maccuish, Golding, & Mahon, 2007).

Trifluoroacetylation for Amine, Hydroxyl, and Thiol Groups

The application of N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) for the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions has been reported. This technique highlights the adaptability of trifluoroacetamide reagents in modifying various functional groups, enhancing the synthesis of volatile compounds suitable for gas chromatography analysis (Donike, 1973).

Chemical Access to Biologically Active Derivatives from Biomass

The transition from bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals through reductive amination of 2,5-diformylfuran (DFF) elucidates a method for constructing derivatives with biologically active compound structures. This approach showcases the potential of utilizing bio-derived analogues, such as bis(aminomethyl)furans, for synthesizing drugs with anticancer properties, signifying the role of trifluoroacetate derivatives in medicinal chemistry (Galkin, Kucherov, Markov, Egorova, Posvyatenko, & Ananikov, 2017).

Properties

IUPAC Name

1-(cyclopropylmethyl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2C2HF3O2/c8-7-4-9(5-7)3-6-1-2-6;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQNTGJAUUPVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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